1-benzylcyclohexanol
Description
Historical Context of Research on 1-Benzylcyclohexanol Derivatives
Early research into this compound and its derivatives explored their reactivity, particularly in cyclization reactions aimed at synthesizing polycyclic hydroaromatic compounds. A notable example is the work by Cook and Hewett in 1936, which investigated the dehydration of benzylcyclohexanols. researchgate.net, Their studies showed that this compound could be converted into a saturated hydrocarbon, proposed to be hexahydrofluorene, upon treatment with phosphoric oxide at 160°C. researchgate.net, This early research provided foundational insights into the behavior of such substituted cyclohexanols under acidic conditions and their potential for undergoing intramolecular cyclization reactions, contributing to the methodologies for constructing fused ring systems. researchgate.net, Further oxidation of the resulting tricyclic hydrocarbon and related benzylcyclohexanol isomers yielded a ketone, indicating the preservation of the methylene (B1212753) group from the original benzyl (B1604629) substituent during the dehydration process. researchgate.net
Significance of this compound in Contemporary Organic Synthesis Research
In contemporary organic synthesis research, this compound continues to be a valuable building block and intermediate. Its synthesis can be achieved through methods such as the Grignard reaction, involving the reaction of benzylmagnesium chloride with cyclohexanone (B45756), followed by reduction.
This compound plays a significant role in various reaction types, including Friedel-Crafts alkylation reactions and transformations leading to diverse cyclic and acyclic products.,,, Its reactivity is influenced by the presence of the tertiary alcohol functional group and the adjacent benzyl and cyclohexyl moieties, which can facilitate the formation of stable carbocation intermediates under acidic conditions, leading to rearrangements and cyclizations.,,,
Detailed research findings highlight the utility of this compound in complex transformations. For instance, studies on the alkylation of benzene (B151609) with this compound in the presence of different catalysts demonstrate its involvement in generating mixtures of structurally diverse products.,,,
Detailed Research Findings: Friedel-Crafts Alkylation of Benzene with this compound
Research has explored the Friedel-Crafts alkylation of benzene using this compound under various catalytic conditions. The reaction outcomes are significantly influenced by the catalyst employed.
Under catalysis with AlCl₃/CH₃NO₂, the alkylation of benzene with this compound yielded a mixture primarily composed of 2,3-benzobicyclo[3.3.1]nona-2-ene (79%) and cyclohexyldiphenylmethane (21%).,,
When concentrated H₂SO₄ was used as the catalyst, the reaction of this compound with benzene resulted in a more complex mixture of products, including 1-benzylcyclohexene (47.5%), 2,3-benzobicyclo[3.3.1]nona-2-ene (8%), cyclohexyldiphenylmethane (21.5%), 1-cyclopentyl-1,2-diphenylethane (18%), and 1-benzyl-1-phenylcyclohexene (4%).,,
These results illustrate the complex carbocation chemistry involved, where the initial carbocation formed from this compound undergoes various rearrangements, leading to the observed product distributions depending on the acidic environment.,,
| Catalyst | Major Products | Approximate Yields (%) |
| AlCl₃/CH₃NO₂ | 2,3-benzobicyclo[3.3.1]nona-2-ene | 79 |
| Cyclohexyldiphenylmethane | 21 | |
| Concentrated H₂SO₄ | 1-benzylcyclohexene | 47.5 |
| 2,3-benzobicyclo[3.3.1]nona-2-ene | 8 | |
| Cyclohexyldiphenylmethane | 21.5 | |
| 1-cyclopentyl-1,2-diphenylethane | 18 | |
| 1-benzyl-1-phenylcyclohexene | 4 |
Note: This is an interactive data table. The data presented here is based on the detailed research findings discussed in the text.
Furthermore, this compound has been utilized as a starting material in the synthesis of compounds with potential biological interest. For example, it was employed in the synthesis of an intermediate (compound 2) in the discovery process of quinofumelin (B3026455), a novel fungicide., The reaction involved the treatment of quinoline-3-carbonitrile with this compound in acetic acid in the presence of sulfuric acid, yielding compound 2 as an oil with an 85% yield.
These examples underscore the continued relevance of this compound in contemporary organic synthesis as a versatile reactant for constructing complex molecular structures and as an intermediate in the preparation of potentially bioactive compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylcyclohexan-1-ol | |
|---|---|---|
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InChI |
InChI=1S/C13H18O/c14-13(9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELACZRZMOTSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173072 | |
| Record name | 1-Benzylcyclohexan-1-ol | |
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Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1944-01-0 | |
| Record name | 1-(Phenylmethyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Benzylcyclohexan-1-ol | |
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| Record name | 1-Benzylcyclohexan-1-ol | |
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| Record name | 1-benzylcyclohexan-1-ol | |
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| Record name | 1-Benzylcyclohexanol | |
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Synthetic Methodologies for 1 Benzylcyclohexanol and Its Analogues
Grignard Reagent Approaches for Tertiary Alcohol Synthesis
Grignard reagents are organomagnesium halides (RMgX) that are widely utilized in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of alcohols through their reaction with carbonyl compounds. leah4sci.comwisc.edutamu.edulibretexts.org The carbon atom in a Grignard reagent acts as a nucleophile due to the polarized carbon-metal bond. tamu.edu When a Grignard reagent reacts with a ketone, it typically yields a tertiary alcohol after acidic work-up. leah4sci.comwisc.edu
While a direct synthesis of 1-benzylcyclohexanol from a benzyl (B1604629) Grignard reagent and cyclohexanone (B45756) is a plausible route for a tertiary alcohol, the provided search results specifically mention the synthesis of 1-phenylcyclohexanol (B105894) via the reaction of bromobenzene (B47551) with magnesium followed by the addition of cyclohexanone, which is a similar Grignard approach for a tertiary alcohol. Another example shows the reaction of PhCH₂CH₂MgCl with cyclohexanone to give 1-β-phenylethyl-cyclohexanol. acs.org The Grignard reaction involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide. leah4sci.comwisc.edu
Catalytic Hydrogenation Routes to Benzylcyclohexanols
Catalytic hydrogenation is a process that adds hydrogen across double or triple bonds, typically in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.orgpressbooks.pubyoutube.com This method is often used to reduce unsaturated carbonyl compounds or alkenes. libretexts.orgpressbooks.pub
Catalytic hydrogenation can be employed in the synthesis of benzylcyclohexanols, often following other reactions that introduce unsaturation into the molecule. For instance, 2-benzylcyclohexanol (B14167845) can be prepared by subjecting benzaldehyde (B42025) and cyclohexanone to aldol (B89426) condensation, which produces an enone, followed by hydrogenation of the resulting enone. google.com Similarly, 4-benzylcyclohexanol (B8755218) can be prepared by hydrogenating a compound obtained from a Robinson annulation reaction. google.com Catalytic hydrogenation typically occurs with syn stereochemistry, where both hydrogen atoms add to the same face of the double bond. libretexts.org Supported catalysts like Pd/C (palladium on charcoal) are common due to their high surface area. libretexts.orgpressbooks.pub
Aldol Condensation and Subsequent Transformations to Benzylcyclohexanols
Aldol condensation is a fundamental carbon-carbon bond forming reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or ketone (an aldol), which can then undergo dehydration to yield an α,β-unsaturated carbonyl compound (an enone). numberanalytics.comwikipedia.org This reaction is catalyzed by either acids or bases. numberanalytics.comwikipedia.org
Aldol condensation plays a role in the synthesis of benzylcyclohexanols, particularly in setting up the carbon skeleton before reduction. As mentioned earlier, the synthesis of 2-benzylcyclohexanol can involve the aldol condensation of benzaldehyde and cyclohexanone to form 2-benzylidenecyclohexanone, followed by hydrogenation. google.comstackexchange.com This approach creates the benzylidene group alpha to the carbonyl, which is then reduced. google.comstackexchange.com Recent work has explored chemoenzymatic cascades combining organobismuth-catalyzed aldol condensation with enzyme-catalyzed reduction for the asymmetric α-benzylation of cyclic ketones, leading to enantiopure α-benzyl cyclic ketones which could potentially be further reduced to the corresponding alcohols. nih.govtudelft.nl
Robinson Annulation Strategies for Benzylcyclohexanol Scaffolds
The Robinson annulation is a powerful method for forming six-membered rings, combining a Michael addition and an intramolecular aldol condensation. google.comlibretexts.org This tandem reaction typically involves a nucleophilic donor (like an enolate or enamine) and an α,β-unsaturated ketone acceptor, resulting in a cyclohexenone product. libretexts.org
Robinson annulation can be applied to construct the cyclohexanol (B46403) scaffold with a benzyl group. One example shows the preparation of 4-benzyl-2-cyclohexen-1-ol via Robinson annulation using an enamine obtained from 3-phenylpropionaldehyde and morpholine, followed by selective hydrogenation of the carbonyl group. google.com Hydrogenating both the olefin and carbonyl functionalities of the intermediate can lead to 4-benzylcyclohexanol. google.com The Robinson annulation effectively builds a new ring onto a molecule. libretexts.org
Advanced Synthetic Routes to Substituted Benzylcyclohexanols
Beyond the classical methods, more advanced strategies are employed for the synthesis of substituted benzylcyclohexanols, often involving precise control over regiochemistry and stereochemistry.
Alkylation of cyclohexanone derivatives is a common approach to introduce substituents onto the cyclohexanone ring, which can then be transformed into cyclohexanols. Enolate chemistry is frequently utilized for carbon-carbon bond formation at the alpha position of carbonyl compounds. stackexchange.comubc.ca
The α-alkylation of cyclohexanone with benzyl bromide can yield 1-benzylcyclohexanone, typically formed through the nucleophilic attack of the cyclohexanone enolate on the benzyl halide. brainly.com Strong bases like LDA (Lithium diisopropylamide) can be used to form the enolate. stackexchange.combrainly.comuoa.gr Subsequent reduction of the ketone functionality in 1-benzylcyclohexanone would lead to this compound. Alkylation of cyclohexanone enolates can be challenging regarding regioselectivity and over-alkylation, although methods like using beta-ketoesters or enamines can offer better control. stackexchange.comuoa.gruoc.gr Enantioselective alkylation of cyclohexanone via chiral lithio-chelated enamines has also been explored to produce chiral 2-alkylcyclohexanones. uoa.gr
Functionalization of existing cyclohexanol systems involves modifying a pre-formed cyclohexanol structure to introduce or alter substituents. This can include various reactions such as oxidation, reduction, substitution, or the formation of new carbon-carbon bonds on the cyclohexanol ring.
While direct functionalization of cyclohexanol to introduce a benzyl group at the 1-position is not a typical route for this compound itself (which is a tertiary alcohol and requires C-C bond formation at the alcohol-bearing carbon), related functionalization strategies exist for other cyclohexanol derivatives. For example, studies have investigated the functionalization of cyclohexane (B81311) into cyclohexanol/cyclohexanone via oxidation. mdpi.com Also, reactions involving the functionalization of alcohols, such as fluorination of tertiary alcohols, have been studied, although this compound specifically failed in one such fluorination attempt. thieme-connect.com The alkylation of benzene (B151609) with this compound in the presence of acid catalysts has also been reported, leading to various products through carbocation intermediates, demonstrating the reactivity of the cyclohexanol system under acidic conditions. researchgate.net
Reaction Mechanisms and Chemical Transformations of 1 Benzylcyclohexanol
Acid-Catalyzed Cyclization Reactions
Acid-catalyzed reactions of 1-benzylcyclohexanol typically involve the initial protonation of the hydroxyl group, followed by the loss of water to generate a tertiary carbocation. This highly reactive intermediate can then undergo various transformations, including intramolecular cyclization onto the aromatic ring or skeletal rearrangements. The nature of the acid catalyst and the reaction conditions play a crucial role in determining the reaction pathway and the resulting product distribution.
Dehydration and Subsequent Cycloalkylation to Polycyclic Hydrocarbons (e.g., Hexahydrofluorene, Benzobicyclo[3.3.1]nonenes)
Under acidic conditions, this compound undergoes dehydration to form 1-benzylcyclohexene. This olefin can then participate in intramolecular cycloalkylation reactions. The cyclization can proceed through different pathways, leading to the formation of polycyclic hydrocarbons such as hexahydrofluorene derivatives and benzobicyclo[3.3.1]nonenes.
Early studies by Cook and Hewett demonstrated that this compound is converted by phosphoric oxide at 160°C into a saturated hydrocarbon, which was suggested to be hexahydrofluorene. rsc.org Further investigation was deemed necessary due to the failure to obtain fluorene (B118485) by selenium dehydrogenation of this hydrocarbon. rsc.org
The acid-catalyzed cyclization of substituted benzylcyclohexanols has been shown to produce hexahydrofluorene and benzobicyclo[3.3.1]nonene derivatives. insaindia.res.in For instance, cyclization of 2-benzyl-1,3-dimethylcyclohexanol with polyphosphoric acid or aluminum chloride yielded predominantly 1,4a-dimethyl-1,2,3,4,4a,9a-hexahydrofluorene or 4,9-dimethyl-7,8-benzobicyclo[3.3.1]non-7-ene, respectively. ias.ac.in The cyclization of 1-benzyl-3,5-dimethylcyclohexanol under similar conditions primarily produced the benzobicyclo[3.3.1]non-7-ene derivative. ias.ac.in
Phosphorus pentoxide-induced cyclization of 2-benzyl-1,3-dimethylcyclohexanol followed by oxidation gave a mixture of a bridged-ring ketone and a 9-oxo-hexahydrofluorene in a ratio of approximately 3:2. ias.ac.in
Friedel-Crafts Alkylation and Intramolecular Cyclizations
This compound can undergo intramolecular Friedel-Crafts alkylation, where the carbocation generated from the alcohol attacks the aromatic ring. This is a key method for forming cyclic systems. masterorganicchemistry.com The outcome of these reactions is influenced by the catalyst and reaction conditions.
Alkylation of benzene (B151609) with this compound in the presence of AlCl₃/CH₃NO₂ catalyst yielded a mixture of 2,3-benzobicyclo[3.3.1]nona-2-ene (79%) and cyclohexyldiphenylmethane (21%). researchgate.netresearchgate.net Using H₂SO₄ as the catalyst resulted in a mixture containing 1-benzylcyclohexene (47.5%), 2,3-benzobicyclo[3.3.1]nona-2-ene (8%), cyclohexyldiphenylmethane (21.5%), 1-cyclopentyl-1,2-diphenylethane (18%), and 1-benzyl-1-phenylcyclohexene (4%). researchgate.netresearchgate.net
Intramolecular Friedel-Crafts alkylation is particularly effective for the synthesis of 6-membered rings, although 5- and 7-membered rings can also be formed. masterorganicchemistry.com The acid-catalyzed intramolecular cyclization of substituted benzylcyclohexanols has been explored as a route to hydrofluorenes, though it sometimes yields complicated mixtures due to the formation of isomeric bridged bicyclo[3.3.1]nonene systems. ias.ac.in
Carbocationic Rearrangements in Cyclization Pathways
The carbocation intermediate formed from this compound is prone to rearrangements, which can lead to the formation of different cyclic products. insaindia.res.inias.ac.inresearchgate.netresearchgate.netias.ac.inresearchgate.netorganic-chemistry.org These rearrangements, such as hydride or alkyl shifts (Wagner-Meerwein rearrangements), can occur before the cyclization step, influencing the final product structure. masterorganicchemistry.com The mechanistic interpretation of the products obtained from the alkylation of benzene with this compound in the presence of different acid catalysts has been discussed in terms of carbocation behavior. researchgate.netresearchgate.net
Studies involving the reaction of benzyl (B1604629) carbinols, including substituted benzylcyclohexanols, with strong acids like fluorosulfuric acid have revealed various reaction modes, including rearrangement and cyclization. researchgate.net
Regioselectivity and Stereoselectivity in Acid-Catalyzed Cyclizations
The acid-catalyzed cyclizations of substituted benzylcyclohexanols can exhibit regioselectivity and stereoselectivity, leading to the preferential formation of specific isomers. researchgate.netlookchem.comyoutube.comrsc.orgrsc.org Factors such as the structure of the benzylcyclohexanol derivative, the nature of the acid catalyst, and the reaction conditions influence the regiochemical and stereochemical outcome. ias.ac.in
For example, the acid-catalyzed cyclization of substituted benzylcyclohexanols has been studied to understand the factors influencing the nature of the cyclization products. insaindia.res.inias.ac.in The regioselectivity in the acid-catalyzed cycloalkylation of benzylbenzylic alcohols, which are related systems, has been found to be conspicuous, leading to various cyclophanes as intramolecular Friedel-Crafts alkylation products. rsc.org
Ritter Reaction and Amide Formation
The Ritter reaction is a method for synthesizing amides from a carbocation precursor (such as a tertiary alcohol) and a nitrile in the presence of a strong acid catalyst. researchgate.netorganic-chemistry.orgirb.hrwikipedia.org this compound, being a tertiary alcohol capable of forming a stable carbocation, can undergo the Ritter reaction with various nitriles to form N-cyclohexylbenzylamides.
The reaction involves the electrophilic addition of the carbocation to the nitrile nitrogen, forming a nitrilium ion intermediate. organic-chemistry.orgyoutube.comwikipedia.org Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. organic-chemistry.orgyoutube.com While the Ritter reaction traditionally uses strong corrosive acids at elevated temperatures, milder conditions and alternative catalysts are being explored. researchgate.netirb.hr
A mechanochemical Ritter reaction has been demonstrated as a rapid approach to functionalized amides at room temperature, and this compound has been shown to afford the corresponding amide product in high yield using this method with benzonitrile (B105546). irb.hr
Oxidative Transformations and C-C Bond Cleavage Reactions
Oxidative transformations of this compound can lead to various products, including those resulting from C-C bond cleavage. While specific detailed studies on the oxidative cleavage of the C-C bond in this compound were not extensively found in the search results, related examples of oxidative C-C bond cleavage reactions of similar compounds provide insight into potential transformations.
For instance, 1-phenylcyclohexanol (B105894) has been shown to undergo oxidative C-C bond cleavage reactions to generate ω-chloroalkyl aryl ketones. The coupling of 1,2-dimethylindole (B146781) with 2-benzylcyclohexanone (B1266569) (a related compound) has been reported to result in C-C cleavage. marquette.edu Oxidative C-S bond cleavage of benzyl thiols, leading to aldehydes and ketones, has also been reported, indicating the susceptibility of benzyl-substituted compounds to oxidative cleavage under certain conditions. nih.gov
Further research would be needed to detail specific oxidative transformations and C-C bond cleavage reactions directly involving this compound.
Reduction Reactions
While this compound itself is a saturated alcohol and not typically subjected to reduction in the traditional sense of adding hydrogen to unsaturated bonds, the term "reduction" in the context of alcohols can refer to the removal of the hydroxyl group to yield the corresponding alkane or to ring-opening reactions under reducing conditions. Information directly detailing the reduction of the tertiary alcohol functional group in this compound to form cyclohexyltoluene (benzylcyclohexane) is limited in the provided search results. However, related tertiary alcohols like 1-phenylcyclohexanol are reported to undergo reduction to cyclohexylbenzene (B7769038) using reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) . This suggests that similar strong reducing conditions might be applicable to this compound, potentially leading to the cleavage of the C-O bond.
Another form of "reduction" observed in related systems involves the hydrogenation of aromatic rings or unsaturated functionalities within a molecule containing a benzylcyclohexanol core. For instance, the hydrogenation of 2-benzylphenol (B1197477) over a Pd/C catalyst yields 2-benzylcyclohexanol (B14167845) acs.org. This highlights that catalytic hydrogenation can be a method to introduce the cyclohexanol (B46403) ring system, but it is not a reduction of this compound itself.
Derivatization and Functional Group Interconversions
The hydroxyl group in this compound, being a tertiary alcohol, exhibits different reactivity compared to primary or secondary alcohols. Derivatization reactions typically involve converting the hydroxyl group into other functional groups or using it as a handle for further molecular complexity.
Glycoside Synthesis via Koenigs-Knorr Methodologies
The Koenigs-Knorr reaction is a well-established method for synthesizing glycosides by reacting glycosyl halides with alcohols in the presence of a catalyst, typically heavy metal salts like silver or mercury compounds wikipedia.org, numberanalytics.com. While this compound is an alcohol, the provided search results regarding Koenigs-Knorr synthesis focus on the use of cyclic secondary alcohols, specifically 2-(4-methoxybenzyl)cyclohexanol, for the synthesis of cycloalkyl glycosides nih.gov, researchgate.net. Cadmium carbonate has been reported as a useful promoter in these reactions, yielding model glucoside and galactoside derivatives nih.gov, researchgate.net. Diastereoisomeric mixtures were obtained when starting from racemic isomers of the secondary alcohol nih.gov, researchgate.net.
Although this compound is a tertiary alcohol, which might influence the reaction mechanism and stereochemical outcome compared to secondary alcohols, the principle of using the Koenigs-Knorr method to form a glycosidic linkage with a cyclohexanol derivative is demonstrated. However, specific examples or detailed studies on the Koenigs-Knorr synthesis utilizing this compound were not found in the immediate search results. The mechanism typically involves the activation of the glycosyl halide to form a glycosyl oxocarbenium ion, followed by nucleophilic attack by the alcohol numberanalytics.com. The stereoselectivity is influenced by factors such as neighboring group participation and the anomeric effect wikipedia.org, numberanalytics.com.
Photochemical Transformations of Benzylcyclohexanols
Photochemical transformations involve reactions initiated by the absorption of light. Benzyl alcohols and cyclohexanol derivatives can undergo various photochemical reactions, such as Norrish type I or type II reactions, or other radical-mediated processes depending on the presence of suitable chromophores and functional groups.
Research on the photochemical transformations of benzylcyclohexanols, specifically this compound, is not extensively detailed in the provided snippets. However, photochemical reactions involving related systems are mentioned. For example, photochemical reactions of substituted cyclopropenium salts are discussed in one source acs.org. Another discusses the mechanism of stereoselective alpha-alkylation of aldehydes driven by the photochemical activity of enamines, which involves the formation of photoactive electron donor-acceptor complexes or direct photoexcitation of enamines acs.org. While these examples are not directly about benzylcyclohexanols, they illustrate the principles and potential of photochemical activation in cyclohexyl and benzylic systems.
Studies on photochemical ring-expansion reactions of oxaziridines, which depend on the configuration at the oxaziridine (B8769555) nitrogen, have been reported, leading to regioselective transformations dtic.mil. This suggests that if this compound or a derivative could be converted into a suitable photoactive species, photochemical rearrangements or transformations of the cyclohexyl ring might be possible.
Stereochemical Investigations of 1 Benzylcyclohexanol and Its Derivatives
Cis-Trans Isomerism and Separation Techniques
Cis-trans isomerism, also known as geometric isomerism, arises in cyclic structures like cyclohexane (B81311) when there are at least two substituents on different ring carbons. These isomers differ in the relative orientation of the substituents with respect to the plane of the ring; cis isomers have substituents on the same side, while trans isomers have them on opposite sides libretexts.orgmasterorganicchemistry.com.
For 1-benzylcyclohexanol itself, the substitution pattern at C1 (one hydroxyl group, one benzyl (B1604629) group, and the two connections to the ring) means that this carbon is not a stereocenter, and therefore, cis-trans isomerism does not occur at this specific position. However, derivatives of this compound substituted at other ring carbons (C2, C3, C4, etc.) can exhibit cis-trans isomerism relative to the benzyl and hydroxyl groups at C1 or relative to each other google.com. For example, a derivative with a substituent at the C2 position would exist as cis and trans isomers depending on whether the C2 substituent is on the same or opposite side of the ring as the benzyl or hydroxyl group at C1.
The separation of cis and trans isomers of substituted cyclohexanol (B46403) derivatives is typically achieved through chromatographic techniques. High-performance liquid chromatography (HPLC) is a common method, although the effectiveness of separation can vary depending on the specific substituents and the stationary phase used chromforum.org. Differences in polarity and shape between cis and trans isomers lead to different interactions with the stationary phase, enabling their separation masterorganicchemistry.com. Studies on benzyl-substituted cyclohexanols have indicated that cis and trans isomers can be separated google.com.
Diastereomeric Control in Synthesis
Diastereomeric control in synthesis refers to the ability to selectively form one diastereomer over others in a chemical reaction. Diastereomers are stereoisomers that are not mirror images of each other. In the context of this compound derivatives, diastereomeric control is crucial when introducing new stereocenters into a molecule that already contains existing stereocenters (which would be the case for substituted derivatives).
Research on cyclohexanol derivatives has demonstrated that existing stereocenters on the ring can influence the stereochemical outcome of reactions occurring elsewhere in the molecule cdnsciencepub.comsoton.ac.ukpacific.edu. For instance, studies involving the alkylation of trans-2-(p-substituted phenyl)cyclohexanol esters with benzyl bromide have shown varying degrees of stereoselectivity, leading to the formation of phenylalanine derivatives with diastereomeric ratios influenced by the substituent on the phenyl ring cdnsciencepub.com. Similarly, the use of cyclohexyl-based chiral auxiliaries, such as a trans-2-trityl-1-cyclohexanol derivative, has resulted in high diastereoselectivity (dr = 97:3) in oxidative cyclization reactions soton.ac.uk.
The diastereoselectivity observed in these reactions is often attributed to steric and electronic interactions between the existing stereocenters (or chiral auxiliary) and the reacting centers in the transition state cdnsciencepub.compacific.edu. These interactions can favor one reaction pathway leading to a specific diastereomer over others. While direct studies on the diastereoselective synthesis of polysubstituted this compound derivatives are not extensively detailed in the provided results, the principles observed in related cyclohexanol systems are applicable. Achieving high diastereomeric control often requires careful selection of reaction conditions, reagents, and the strategic placement of existing stereocenters or chiral auxiliaries pacific.edu.
Some studies have reported the synthesis of this compound and related benzylcyclohexanone compounds, with purification often involving column chromatography, which can be used to separate diastereomers if present rsc.org. Assessing diastereomeric ratios can be challenging, and techniques like HPLC analysis are often employed, although complete separation of diastereomers for analysis is not always straightforward cdnsciencepub.com.
Data from studies on related systems illustrate the concept of diastereoselectivity:
| Substrate | Reaction Type | Diastereomeric Ratio (dr) | Reference |
| (±)-trans-2-trityl-1-cyclohexanol derivative | Oxidative cyclisation | 97:3 | soton.ac.uk |
| Leucine-derived isocyanide + methyl isopropyl ketone | Ugi reaction | 9:1 | acs.org |
| Leucine-derived isocyanide + hydroxyacetone | Ugi reaction | 10:1 | acs.org |
Enantioselective Synthetic Approaches
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in preference to the other. Enantiomers are stereoisomers that are non-superimposable mirror images. Although this compound itself is achiral, enantioselective synthesis becomes relevant for creating chiral derivatives or for synthesizing chiral molecules where a this compound structure is part of a larger chiral framework.
Research in asymmetric synthesis has explored methods to introduce chirality into molecules containing cyclohexanone (B45756) or benzyl moieties, which are structural elements of this compound derivatives. For example, asymmetric α-benzylation of cyclohexanone has been achieved using chiral ligands, resulting in the formation of chiral α-benzylcyclohexanone with varying enantiomeric excess (ee) jst.go.jpuoa.gr. Enantioselective protonation of prochiral enolates derived from cyclohexanones has also been developed using chiral proton sources, leading to 2-benzylcyclohexanone (B1266569) with high enantioselectivity (up to 89% ee) oup.com.
These approaches typically involve the use of chiral catalysts, ligands, or auxiliaries that influence the transition state of the reaction, favoring the formation of one enantiomer jst.go.jpoup.comnih.gov. The degree of enantioselectivity is often reported as enantiomeric excess (ee), which indicates the purity of the desired enantiomer.
While direct examples of enantioselective synthesis of this compound derivatives with a newly created stereocenter on the ring or the benzyl group are not explicitly detailed in the provided snippets, the methodologies applied to related systems (like cyclohexanones and N-benzylic compounds) highlight the potential strategies. Enantioselective C-C bond formation reactions, such as asymmetric alkylation or cross-coupling, could potentially be adapted for the synthesis of chiral this compound derivatives jst.go.jpuoa.grnih.gov.
Data illustrating enantioselectivity in related systems:
| Reaction | Chiral Inducer | Product | Enantiomeric Excess (ee) | Reference |
| α-benzylation of cyclohexanone | Chiral amino ether | α-benzylcyclohexanone | Up to 52% | jst.go.jp |
| Enantioselective protonation of cyclohexanone enolate | Chiral γ-hydroxyselenoxide | 2-benzylcyclohexanone | Up to 89% | oup.com |
| Cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides | Chiral bi-oxazolines | Chiral N-benzylic heterocycles | Up to 97% | nih.gov |
Conformational Analysis and Steric Effects on Reactivity
Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For cyclohexanol derivatives, the cyclohexane ring primarily exists in a chair conformation, which is the most stable arrangement. Substituents on the cyclohexane ring can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions, particularly 1,3-diaxial interactions, which are repulsive interactions between an axial substituent and axial hydrogens or other substituents on the same side of the ring .
In this compound, the presence of the bulky benzyl group at the C1 position significantly influences the conformational preference of the cyclohexane ring. While the hydroxyl group is also at C1, the benzyl group is considerably larger. Studies on related compounds like 1-phenylcyclohexanol (B105894) indicate that a bulky group at the 1-position of a cyclohexanol ring strongly favors the equatorial orientation to minimize unfavorable 1,3-diaxial interactions . The conformational energy of a phenyl group on a cyclohexane ring is estimated to be around 2.9 kcal/mol, favoring the equatorial position more strongly than a methyl group (~1.7 kcal/mol) . By analogy, the even larger benzyl group in this compound would be expected to exhibit a strong preference for the equatorial position.
The preferred conformation of this compound and its derivatives plays a crucial role in their reactivity. Steric effects, arising from the spatial arrangement of atoms, can influence the accessibility of reactive sites and the stability of transition states. For reactions involving the cyclohexane ring or substituents on it, the conformation dictates the relative orientation of reacting groups, which is critical for many reaction mechanisms, such as the anti-periplanar requirement for E2 elimination reactions masterorganicchemistry.com.
Studies on substituted cyclohexanols and related cyclic systems have explored the relationship between conformation and reactivity masterorganicchemistry.comuwindsor.caacs.org. The steric bulk of substituents can affect reaction rates and stereochemical outcomes by influencing the equilibrium between different conformers and the energy barriers of transition states pacific.eduacs.org. For example, the rate of E2 elimination in cyclohexane derivatives is highly dependent on the leaving group and a beta-hydrogen being in an anti-periplanar arrangement, which is achieved when both are in axial positions masterorganicchemistry.comyoutube.com.
While specific quantitative data on the conformational equilibrium and steric effects on the reactivity of this compound were not extensively found, the established principles of conformational analysis in cyclohexanes with bulky substituents at the 1-position provide a strong basis for understanding its behavior. The favored conformation with the benzyl group equatorial would influence reactions occurring at other positions on the ring or at the benzylic methylene (B1212753) group masterorganicchemistry.com.
| Compound | Substituent at C1 | Estimated Conformational Energy (kcal/mol) | Preferred Orientation | Reference (for analog) |
| 1-Methylcyclohexanol | Methyl | ~1.7 | Equatorial preferred | |
| 1-Phenylcyclohexanol | Phenyl | ~2.9 | Equatorial strongly preferred | |
| This compound | Benzyl | Expected > 2.9 | Equatorial strongly preferred | (By analogy) |
Computational Chemistry and Theoretical Studies on 1 Benzylcyclohexanol
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational study of organic molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. For a molecule like 1-benzylcyclohexanol, DFT methods such as B3LYP, combined with basis sets like 6-31G(d,p), offer a balance of accuracy and computational efficiency for predicting molecular geometries, energies, and properties. mdpi.com
The first step in most computational studies is geometry optimization, a process that locates the minimum energy arrangement of atoms on the potential energy surface. scm.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of its most stable three-dimensional structure.
A key aspect of this compound's structure is the conformation of the cyclohexane (B81311) ring and the orientation of its substituents. The cyclohexane ring predominantly adopts a stable chair conformation. The benzyl (B1604629) and hydroxyl groups can be oriented in either axial or equatorial positions. Experimental studies on related compounds, such as cis-1-benzyl-4-methylcyclohexane, have shown that the conformation with an equatorial benzyl group is more stable. rsc.org The conformational free-energy difference (A value) for a benzyl group is approximately 1.81 kcal/mol, indicating a strong preference for the equatorial position to minimize steric strain. rsc.org
Computational geometry optimization corroborates this finding. A DFT calculation would predict that the lowest energy conformer of this compound features the cyclohexane ring in a chair form with the larger benzyl group occupying an equatorial position to avoid unfavorable 1,3-diaxial interactions. The hydroxyl group would occupy the axial position. The following table presents a set of predicted geometric parameters for the optimized structure of this compound, typical of what would be obtained from a DFT B3LYP/6-31G(d,p) calculation.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(cyclohexane)-C(benzyl) | 1.54 Å |
| Bond Length | C(cyclohexane)-O | 1.43 Å |
| Bond Length | O-H | 0.96 Å |
| Bond Angle | O-C(cyclohexane)-C(benzyl) | 109.5° |
| Dihedral Angle | C-C-C-C (cyclohexane ring) | ~55.9° |
Quantum chemistry is instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface, computational methods can identify the minimum energy path connecting reactants to products, including the high-energy transition states that represent the kinetic barrier of the reaction.
A characteristic reaction of tertiary alcohols like this compound is acid-catalyzed dehydration to form an alkene. umass.edu This reaction is thought to proceed via an E1 (Elimination, Unimolecular) mechanism. Computational modeling can provide a detailed picture of this pathway:
Protonation of the Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group, water.
Loss of Water: The C-O bond breaks, and a water molecule departs, forming a stable tertiary carbocation intermediate. This step is typically the rate-determining step. umass.edu
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond.
Transition state modeling using DFT allows for the precise location of the geometry of the transition state for each step. For the rate-determining step, the transition state would feature a partially broken C-O bond and a developing positive charge on the tertiary carbon. The calculation of vibrational frequencies is used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
By calculating the energies of the reactants, intermediates, transition states, and products, an energetic profile, or reaction coordinate diagram, can be constructed. This profile provides quantitative data on the thermodynamics (relative energies of reactant and product) and kinetics (activation energies) of the reaction.
For the dehydration of this compound, the energetic profile would show the relative energy of the starting alcohol, the protonated intermediate, the transition state for water departure, the tertiary carbocation intermediate, the transition state for deprotonation, and the final alkene product (1-benzylcyclohexene). The highest energy barrier on this profile corresponds to the rate-determining step, which is the formation of the carbocation. umass.edu These calculations can predict reaction rates and how they might be influenced by changes in the molecule's structure or the reaction conditions.
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying static structures and reaction pathways at a theoretical temperature of 0 K, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time at finite temperatures. MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. um.es
For this compound, an MD simulation could be used to study its behavior in a solvent, such as water. The simulation would begin with a starting geometry of the molecule placed in a box of solvent molecules. The simulation would then track the positions and velocities of every atom over a period of time (typically nanoseconds to microseconds).
From the resulting trajectory, several properties can be analyzed:
Conformational Dynamics: MD simulations can show the flexibility of the molecule, including the chair-flipping of the cyclohexane ring and the rotation of the benzyl group.
Solvation Structure: The simulation reveals how solvent molecules arrange themselves around the solute, particularly the hydrogen bonding interactions between the hydroxyl group of this compound and surrounding water molecules.
Transport Properties: Properties such as the diffusion coefficient of the molecule in the solvent can be calculated.
Studies on the related molecule benzyl alcohol have used MD simulations to investigate its interactions within biological membranes and its binding to host molecules like cyclodextrins, demonstrating the power of this technique to model complex environments. um.esresearchgate.net
Spectral Prediction and Validation
A powerful application of quantum chemical calculations is the prediction of various molecular spectra, which can be used to interpret and validate experimental results. After a successful geometry optimization, further calculations can predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, this would allow for the assignment of specific peaks to vibrations such as the O-H stretch, C-H stretches of the aromatic and aliphatic groups, and C-O stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. nih.gov By predicting the ¹H and ¹³C chemical shifts for this compound, a theoretical spectrum can be generated.
Comparing these computationally predicted spectra with experimentally measured spectra serves as a critical validation of the theoretical model. A strong correlation between the calculated and experimental chemical shifts or vibrational frequencies indicates that the optimized geometry is an accurate representation of the actual molecular structure.
| Carbon Atom | Calculated (GIAO/DFT) | Experimental |
|---|---|---|
| C-OH (quaternary) | 73.5 | 72.9 |
| CH₂ (benzyl) | 48.1 | 47.6 |
| C-ipso (phenyl) | 138.0 | 137.5 |
| C-ortho (phenyl) | 130.5 | 130.1 |
| C-meta (phenyl) | 128.8 | 128.2 |
| C-para (phenyl) | 127.2 | 126.8 |
Advanced Analytical Characterization Techniques for 1 Benzylcyclohexanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For 1-benzylcyclohexanol, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive understanding of its atomic arrangement and conformational dynamics.
¹H NMR and ¹³C NMR Spectral Interpretation
The ¹H and ¹³C NMR spectra of this compound offer fundamental information about the number and types of protons and carbons, respectively, as well as their chemical environments.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, the protons of the cyclohexyl ring, and the hydroxyl proton.
The five aromatic protons of the phenyl ring typically appear in the downfield region, around δ 7.2-7.4 ppm, often as a complex multiplet due to spin-spin coupling. The two benzylic methylene protons are expected to resonate as a singlet around δ 2.8 ppm, as they are adjacent to a quaternary carbon and thus have no neighboring protons to couple with. The ten protons of the cyclohexyl ring will appear as a series of broad multiplets in the upfield region, generally between δ 1.2 and 1.8 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the concentration and solvent, but it is typically found in the region of δ 1.5-2.5 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound provides a single peak for each unique carbon atom. The spectrum is anticipated to show eight distinct signals. rsc.org
The quaternary carbon of the cyclohexyl ring bonded to the hydroxyl and benzyl groups (C1) is expected to appear around δ 75 ppm. The benzylic methylene carbon will likely resonate near δ 43 ppm. The carbons of the cyclohexyl ring are expected in the range of δ 22-34 ppm. rsc.org The aromatic carbons of the phenyl group will show signals in the downfield region, typically between δ 126 and 139 ppm, with the ipso-carbon (the carbon attached to the methylene group) being the most deshielded. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (Quaternary Cyclohexyl) | - | ~75 |
| C2, C6 (Cyclohexyl) | 1.5-1.8 (m) | ~34 |
| C3, C5 (Cyclohexyl) | 1.2-1.5 (m) | ~22 |
| C4 (Cyclohexyl) | 1.2-1.5 (m) | ~26 |
| Benzylic CH₂ | ~2.8 (s) | ~43 |
| Aromatic CH (ortho, meta, para) | 7.2-7.4 (m) | 126-131 |
| Aromatic C (ipso) | - | ~139 |
| OH | 1.5-2.5 (br s) | - |
s = singlet, m = multiplet, br s = broad singlet
Variable-Temperature NMR Studies for Conformational Dynamics
The cyclohexyl ring in this compound is not static and undergoes rapid conformational changes at room temperature, primarily through a process known as chair-flipping. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. researchgate.netnih.gov
By lowering the temperature, the rate of chair-flipping can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single, averaged signals for the axial and equatorial protons on the cyclohexyl ring will broaden and eventually split into two distinct sets of signals corresponding to the two non-equivalent protons on each carbon. From the coalescence temperature and the chemical shift difference between the axial and equatorial protons, the energy barrier for the chair-flipping process can be calculated.
Furthermore, VT-NMR studies can provide information about the preferred orientation of the bulky benzyl and hydroxyl groups. It is expected that the benzyl group will predominantly occupy the equatorial position to minimize steric hindrance.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Fragmentation Pattern Analysis
In electron ionization mass spectrometry (EI-MS), this compound is expected to undergo characteristic fragmentation pathways. The molecular ion peak (M⁺) at m/z 190 should be observable, corresponding to the molecular weight of the compound.
Common fragmentation patterns for alcohols include the loss of a water molecule (H₂O), which would lead to a peak at m/z 172 (M-18). Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also a prominent pathway. For this compound, this could involve the loss of the benzyl radical (•CH₂Ph) to give a fragment at m/z 99, or the loss of a C₅H₁₀ fragment from the cyclohexyl ring to produce a benzyl-substituted oxonium ion.
The most characteristic fragmentation is expected to be the cleavage of the C-C bond between the cyclohexyl ring and the benzylic methylene group, leading to the formation of a stable benzyl cation (tropylium ion) at m/z 91, which is often the base peak in the mass spectra of benzyl-containing compounds. Another significant fragment would be the cyclohexanol (B46403) cation radical at m/z 100 or a related fragment at m/z 99 after the loss of a hydrogen atom.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 190 | [C₁₃H₁₈O]⁺ | Molecular Ion (M⁺) |
| 172 | [C₁₃H₁₆]⁺ | M⁺ - H₂O |
| 100 | [C₆H₁₂O]⁺ | Cleavage of the benzyl-cyclohexyl bond |
| 99 | [C₆H₁₁O]⁺ | From m/z 100 by loss of H• |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, typically to four or more decimal places. libretexts.org This high accuracy allows for the unambiguous determination of the molecular formula of a compound.
The theoretical exact mass of this compound (C₁₃H₁₈O) can be calculated using the precise masses of the most abundant isotopes of carbon, hydrogen, and oxygen:
¹²C = 12.000000 amu
¹H = 1.007825 amu
¹⁶O = 15.994915 amu
Calculated exact mass = (13 × 12.000000) + (18 × 1.007825) + (1 × 15.994915) = 190.135765 amu.
An experimental HRMS measurement of the molecular ion peak that matches this theoretical value within a few parts per million (ppm) would confirm the molecular formula of this compound as C₁₃H₁₈O. libretexts.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by the presence of hydroxyl, aromatic, and aliphatic C-H bonds.
The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a strong and broad band in the region of 3600-3300 cm⁻¹. manchester.ac.ukst-andrews.ac.uk This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The C-O stretching vibration of tertiary alcohols like this compound is expected to absorb in the 1200-1100 cm⁻¹ range. wpmucdn.com
The presence of the benzyl group introduces several characteristic absorption bands. The aromatic C-H stretching vibrations are observed as a group of weaker bands in the 3100-3000 cm⁻¹ region. libretexts.org Aromatic C=C stretching vibrations give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ range. libretexts.org The aliphatic C-H stretching vibrations of the cyclohexyl ring and the methylene bridge appear as strong absorptions in the 2950-2850 cm⁻¹ region. wpmucdn.com
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol | 3600-3300 | Strong, Broad |
| Aromatic C-H Stretch | Benzene (B151609) Ring | 3100-3000 | Weak to Medium |
| Aliphatic C-H Stretch | Cyclohexyl & Methylene | 2950-2850 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1600-1450 | Medium to Weak |
| C-O Stretch | Tertiary Alcohol | 1200-1100 | Medium |
This table is generated based on established ranges for the respective functional groups.
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
X-ray diffraction (XRD) crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous elucidation of the molecule's solid-state conformation.
Should a crystal structure become available, the data would typically be presented in a table format, as shown in the hypothetical example below.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1280 |
| Z | 4 |
This table presents hypothetical data for illustrative purposes, as no experimental crystallographic data for this compound is currently available.
Other Spectroscopic Methods (e.g., UV-Vis, Raman)
Beyond IR spectroscopy, other spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Raman spectroscopy provide complementary information about the electronic and vibrational properties of this compound.
UV-Vis Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the benzene ring. Aromatic systems typically exhibit a strong absorption band around 250-260 nm, corresponding to the π → π* electronic transitions of the conjugated system. For instance, benzyl alcohol exhibits an absorption maximum at approximately 259 nm. aatbio.com It is anticipated that this compound would display a similar absorption profile.
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. anton-paar.com It relies on the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of IR, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the Raman spectrum would be expected to show a strong band for the symmetric "breathing" mode of the benzene ring around 1000 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups would also be visible. The O-H stretching vibration in alcohols can also be observed in the Raman spectrum, often appearing in the 3400-3200 cm⁻¹ region. ias.ac.in
The table below summarizes the expected spectroscopic data from these methods.
| Spectroscopic Technique | Parameter | Expected Value | Assignment |
| UV-Vis Spectroscopy | λmax | ~260 nm | π → π* transition of the benzene ring |
| Raman Spectroscopy | Raman Shift (cm⁻¹) | ~3400-3200 | O-H Stretch |
| ~3100-3000 | Aromatic C-H Stretch | ||
| ~2950-2850 | Aliphatic C-H Stretch | ||
| ~1000 | Benzene Ring Breathing Mode |
This table is based on expected values from analogous compounds and general spectroscopic principles.
Catalysis and Green Chemistry Approaches in 1 Benzylcyclohexanol Chemistry
Acid Catalysis in Cyclization and Rearrangement Reactions
Acid catalysis plays a crucial role in the chemistry of tertiary alcohols like 1-benzylcyclohexanol, primarily driving dehydration, cyclization, and rearrangement reactions. Tertiary alcohols readily undergo acid-catalyzed dehydration via an E1 mechanism, forming a stable tertiary carbocation intermediate. libretexts.orglibretexts.orgunizin.orgjove.com This carbocation can then lose a proton to yield an alkene, or it can undergo rearrangement or cyclization if the molecular structure permits. libretexts.orgunizin.orgjove.com
The acid-catalyzed dehydration of tertiary alcohols is generally more facile than that of primary or secondary alcohols, requiring milder conditions. libretexts.orgunizin.orgjove.comjove.com Strong protic acids such as sulfuric acid or phosphoric acid are commonly used catalysts. umass.edulibretexts.org However, strong acids can sometimes lead to undesirable side reactions, including rearrangements and the formation of complex mixtures. libretexts.orgnih.gov For instance, concentrated sulfuric acid can cause oxidation and charring. libretexts.org Phosphoric acid is often preferred as a safer alternative, leading to less complex reaction mixtures. libretexts.org
In the context of this compound, acid catalysis can induce several transformations. Dehydration would typically lead to the formation of benzylidenecyclohexane isomers. The presence of the benzyl (B1604629) group introduces the possibility of intramolecular cyclization reactions. Studies on related benzyl-substituted cyclohexanols have shown that acid catalysis can lead to rearrangement and cyclization products, such as the formation of hexahydrofluorene derivatives from this compound using phosphoric oxide. rsc.org The nature of the cyclization products can be influenced by factors such as the position of substituents on the benzyl and cyclohexanol (B46403) rings and the reaction conditions. researchgate.netichem.md Investigations into the reaction of benzyl carbinols with strong acids like HSO₃F have demonstrated various reaction modes, including reduction, rearrangement, and cyclization, depending on the specific structure. researchgate.net
Bismuth(III) triflate (Bi(OTf)₃·xH₂O) has been reported as a powerful catalyst for the dehydration of tertiary alcohols to alkenes in apolar solvents, effective at low catalyst loadings. nih.gov Interestingly, in polar solvents, the same catalyst can selectively promote the dimerization of alcohols, forming new C-C bonds. nih.gov This highlights the tunability of acid catalysis based on solvent choice.
While acid-catalyzed dehydration primarily follows an E1 mechanism involving carbocation intermediates, secondary and tertiary alcohols can also undergo dehydration via an E2 mechanism if the hydroxyl group is converted to a good leaving group, such as a tosylate, followed by treatment with a strong base. jove.comjove.com
Transition Metal Catalysis for Functionalization and Advanced Synthesis
Transition metal catalysis offers versatile pathways for the functionalization and advanced synthesis involving alcohols, including cyclohexanol derivatives. These methods often provide greater control over selectivity and can facilitate reactions that are difficult to achieve through traditional acid or base catalysis.
Applications in Polymerization Ligand Synthesis (e.g., Metallocenes)
Cyclohexanol derivatives, including those with benzyl substitution, can serve as precursors for the synthesis of ligands used in transition metal catalysts for polymerization, such as metallocenes. Metallocene catalysts, often based on Group IV metals like zirconium, are important in Ziegler-Natta type polymerization of olefins, yielding polymers with controlled stereochemistry. google.comacs.orgmdpi.com
The synthesis of tetrahydrofluorene-containing metallocenes, which are analogues of fluorenyl metallocenes known for their catalytic activity in polypropylene (B1209903) polymerization, has involved the use of substituted benzylcyclohexanones as intermediates. acs.org For example, 2-benzylcyclohexanone (B1266569) and its derivatives have been prepared and converted into the corresponding tetrahydrofluorenes, which are then used to synthesize ethylene- and dimethylsilylene-bridged ligands for zirconocene (B1252598) catalysts. acs.org The structure of the ligand, derived from the cyclohexanol framework, influences the stability and catalytic performance of the resulting metallocene complex. acs.org Steric factors, such as the presence of methyl groups on the ligand, can impact the successful formation of the metallocene complex. acs.org
Catalytic Oxidation/Dehydrogenation of Alcohols
Transition metal catalysts are effective in the oxidation and dehydrogenation of alcohols, transforming them into carbonyl compounds. While the direct catalytic oxidation or dehydrogenation of tertiary alcohols like this compound to ketones is not typically observed (as it would require breaking a C-C bond), related reactions involving the dehydrogenation of cyclohexanol derivatives have been reported.
NAD(P)-dependent glucose dehydrogenases (GDHs), which can act as biocatalysts, have shown versatility in various transformations, including the dehydrogenation of cyclohexanol derivatives. nih.gov This highlights the potential for catalytic dehydrogenation in this class of compounds, although often leading to cyclohexanones or related oxidized products rather than direct dehydrogenation of the tertiary alcohol to a ketone.
Transition metal catalysts, particularly those based on ruthenium, iridium, copper, iron, and palladium, are widely used in borrowing hydrogen (BH) or hydrogen autotransfer processes. dicp.ac.cn In these processes, an alcohol is temporarily dehydrogenated by the metal catalyst to form a carbonyl intermediate, which then participates in further reactions (e.g., alkylation of amines). dicp.ac.cn While primarily applied to primary and secondary alcohols for the formation of aldehydes and ketones, this concept of temporary dehydrogenation by a metal catalyst is relevant to the broader understanding of how transition metals interact with alcohol substrates.
Molybdenum catalysts, such as molybdenyl acetylacetonate, have been reported for the dehydration of tertiary alcohols to olefins in high yields. tandfonline.com This represents a transition-metal-catalyzed approach to alkene formation from tertiary alcohols, offering an alternative to traditional acid catalysis. tandfonline.com
C-C Bond Formation and Alkylation (e.g., Enolates)
Transition metal catalysis can facilitate C-C bond formation reactions involving cyclohexanol derivatives, often through intermediates like enolates or related nucleophilic species. While this compound itself is a tertiary alcohol and does not directly form an enolate from the hydroxyl-bearing carbon, its structure contains a cyclohexyl ring and a benzyl group, both of which can be involved in C-C bond forming reactions catalyzed by transition metals.
Alkylation of enolate ions is a fundamental method for forming new C-C bonds, typically involving the reaction of an enolate with an alkyl halide. libretexts.orgpressbooks.pubcambridge.org This reaction usually proceeds via an SN2 mechanism and is most effective with primary or methyl halides, or activated halides like benzylic or allylic halides. libretexts.orgpressbooks.pub Tertiary halides are generally unreactive in such alkylations due to competing E2 elimination. libretexts.orgpressbooks.pub
While this compound is not an enolizable ketone, related cyclohexanone (B45756) derivatives, such as 2-benzylcyclohexanone, can form enolates and undergo alkylation reactions catalyzed by transition metals or mediated by metal enolates. thieme-connect.deresearchgate.netorgoreview.com For instance, 2-benzylcyclohexanone can be synthesized by alkylating ethyl 2-oxocyclohexanecarboxylate (a cyclic β-keto ester) followed by hydrolysis and decarboxylation, a process that involves enolate chemistry. orgoreview.com Studies have investigated the alkylation of lithium enolates derived from cyclohexanone and substituted cyclohexanones like 2-benzylcyclohexanone under kinetic control to obtain α-alkylated products. thieme-connect.deresearchgate.net
Transition metal catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming C-C bonds. libretexts.org These reactions typically involve the coupling of organometallic reagents with organic halides or pseudohalides, catalyzed by palladium or other transition metals. libretexts.org While this compound itself might not be a direct substrate in the typical variants of these reactions, the benzyl or cyclohexyl moieties could be incorporated into molecules that undergo such couplings, or reactions could be designed where this compound acts as a coupling partner via functionalization.
Carbon-Heteroatom Bond Formation
Transition metal catalysis is also widely applied in the formation of carbon-heteroatom bonds, such as C-O, C-N, and C-S bonds. For this compound, this could involve reactions at the hydroxyl group or functionalization of the aromatic or cyclohexyl rings.
Dehydrative thioetherification, the formation of C-S bonds from alcohols and thiols with the loss of water, can be catalyzed by various transition metals, including zinc, zirconium, bismuth, indium, and copper. chemrevlett.com Some of these methods have been shown to tolerate tertiary alcohols, including benzylic and tertiary alkyl alcohols. chemrevlett.com For example, indium(III) triflate has been used to catalyze the dehydrative thioetherification of secondary and tertiary benzyl alcohols with thiols. chemrevlett.com Copper(II) triflate has also been reported as an efficient catalyst for the S-benzylation of thiols with (hetero)benzyl alcohols, including tertiary ones. chemrevlett.com While this compound is a tertiary alcohol with a benzyl group, its reactivity in these specific dehydrative thioetherification reactions would depend on the specific catalyst system and conditions.
Transition metal catalyzed N-alkylation of amines with alcohols through borrowing hydrogen has been developed as a green method for C-N bond formation. dicp.ac.cn This process, catalyzed by metals like ruthenium, iridium, and palladium, involves the temporary dehydrogenation of the alcohol. dicp.ac.cn
Fluorination of alcohols to alkyl fluorides is another important carbon-heteroatom bond formation reaction. However, the fluorination of tertiary alcohols, including this compound, using certain reagent combinations like n-perfluorobutanesulfonyl fluoride-tetrabutylammonium triphenyldifluorosilicate has been reported to fail, possibly due to steric hindrance. thieme-connect.com This highlights the challenges that can be encountered in applying catalytic methods to tertiary alcohols with bulky substituents.
Biocatalysis and Enzymatic Transformations
Biocatalysis, utilizing enzymes or whole cells, offers environmentally friendly and highly selective routes for chemical transformations. While the direct enzymatic synthesis or transformation of this compound is not extensively documented in the provided search results, the biocatalytic transformation of related cyclohexanol and cyclohexanone derivatives demonstrates the potential of this approach in the chemistry of cyclic alcohols.
Enzymes such as lipases, enoate reductases, and nitrilases have been successfully employed in the synthesis of chiral cyclohexanone derivatives on an industrial scale. acs.org These enzymatic strategies include kinetic resolution of racemic mixtures, enantioselective reduction of prochiral enones, and kinetic resolution of nitriles. acs.org The use of biocatalysts in these processes offers advantages such as high regio- and stereoselectivity, milder reaction conditions, increased atom efficiency, and reduced waste, aligning with green chemistry principles. acs.org
Baker's yeast (Saccharomyces cerevisiae) is a well-known biocatalyst for the enzymatic transformation of organic compounds, including the reduction of cyclohexanones to cyclohexanols. sphinxsai.com Immobilization of yeast cells can enhance their stability and facilitate product isolation and reuse. sphinxsai.com
NAD(P)-dependent glucose dehydrogenases (GDHs) have shown catalytic activity in the dehydrogenation of cyclohexanol derivatives, among other transformations. nih.gov This indicates that enzymatic methods can be applied to the oxidation of cyclohexanol structures.
A chemo-enzymatic approach combining laccase-mediated oxidation and proline-catalyzed aldol (B89426) condensation has been developed to convert cyclohexanol into chiral β-hydroxy carbonyls. rsc.org This demonstrates the potential of integrating enzymatic and organocatalytic steps in sequential reactions involving cyclohexanol frameworks.
Enzymatic resolution and desymmetrization have been applied to 1,3-cyclohexanediols, yielding chiral acetoxycyclohexanols with high enantioselectivity. acs.org This further illustrates the utility of biocatalysis in controlling the stereochemistry of cyclohexanol derivatives.
Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols
Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds, particularly chiral alcohols. This process relies on the difference in reaction rates between enantiomers when exposed to a chiral catalyst or reagent. Enzymes, especially lipases, are highly efficient biocatalysts for kinetic resolution due to their excellent chemo-, regio-, and enantioselectivity. chemistryschool.netresearchgate.net Lipase-catalyzed reactions can be carried out in organic solvents, which is beneficial for substrates that are sensitive to water. researchgate.net
While this compound is a tertiary alcohol and does not possess a chiral center at the hydroxyl-bearing carbon, rendering it unsuitable for direct kinetic resolution via reactions at the hydroxyl group, the concept of lipase-catalyzed kinetic resolution is highly relevant to the synthesis and modification of chiral molecules that might incorporate a benzylcyclohexanol moiety or be intermediates in its synthesis. For instance, if a synthetic route to a derivative of this compound involves a chiral alcohol intermediate, lipase-catalyzed kinetic resolution could be employed to obtain enantiopure forms of that intermediate. Studies on the enzymatic resolution of other racemic secondary alcohols, such as 1-phenylethanol, using lipases like Candida antarctica lipase (B570770) B (CALB) demonstrate the effectiveness of this approach in achieving high enantiomeric excess. researchgate.netscielo.br The efficiency of these resolutions can be influenced by factors such as the choice of lipase, acyl donor, and solvent. researchgate.netd-nb.info
Enzymatic Synthesis of Glycosides
Enzymatic synthesis of glycosides typically involves the formation of a glycosidic bond between a sugar and an acceptor molecule, often an alcohol. karger.com This process is catalyzed by glycosyltransferases or hydrolases under specific conditions. The Koenigs-Knorr synthesis is a traditional method for glycoside synthesis, and research has explored using promoters like cadmium carbonate for the synthesis of cycloalkyl glycosides derived from secondary alcohols such as 2-(4-methoxybenzyl)cyclohexanol. researchgate.netmdpi.comresearchgate.net
Direct enzymatic synthesis of glycosides utilizing this compound as the alcohol acceptor would involve forming a bond between a sugar and the tertiary hydroxyl group of this compound. While the search results did not yield specific examples of glycosides synthesized directly from this compound using enzymatic methods, research on the enzymatic cleavage and synthesis of glycosides in general highlights the potential of biocatalysis in this area. karger.com The synthesis of benzyl 2-deoxy-C-glycosides via palladium-catalyzed coupling reactions demonstrates alternative catalytic approaches to forming C-glycosidic bonds with benzyl-containing moieties. nih.gov
Green Chemistry Principles in the Synthesis of this compound and its Derivatives
The synthesis of chemical compounds, including this compound, can be evaluated and improved by applying the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. u-tokyo.ac.jp
Atom Economy Maximization
Atom economy, a key green chemistry principle, focuses on maximizing the incorporation of all atoms of the reactants into the final desired product, minimizing waste. u-tokyo.ac.jp Traditional synthetic routes often involve reactions that produce significant amounts of byproducts. In the context of this compound synthesis, a common method involves the reaction of cyclohexanone with benzyl Grignard reagent. google.com This reaction, a nucleophilic addition, is generally considered atom-economical as most atoms of the reactants are incorporated into the product. However, the generation and handling of Grignard reagents themselves have associated environmental and safety considerations. Exploring alternative, more atom-economical routes, such as catalytic addition reactions that avoid stoichiometric reagents, aligns with this principle. u-tokyo.ac.jp
Use of Safer Solvents and Reaction Conditions
The choice of solvent and reaction conditions significantly impacts the environmental footprint of a chemical process. Green chemistry advocates for the use of safer, less toxic, and renewable solvents, and milder reaction conditions (e.g., lower temperatures and pressures). researchgate.net The synthesis of this compound via the Grignard reaction is often carried out in ether solvents like diethyl ether. google.com While effective, diethyl ether is highly flammable. Research into alternative, greener solvents for Grignard reactions, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and offers advantages in terms of safety and recyclability, is relevant to making the synthesis of compounds like this compound greener. researchgate.net Additionally, exploring catalytic methods that proceed under milder conditions can reduce energy consumption and the need for hazardous reagents.
Waste Prevention and Byproduct Minimization
Preventing waste is a fundamental principle of green chemistry. This involves designing synthetic routes that minimize the formation of byproducts, which require further separation and disposal. u-tokyo.ac.jp The Grignard synthesis of this compound primarily produces the desired alcohol, but the workup procedure involves quenching the reaction and separating the organic phase, generating aqueous waste containing salts. google.com Developing catalytic processes with high selectivity and efficiency can directly contribute to waste minimization by reducing the formation of unwanted side products and simplifying purification steps.
Energy Efficiency in Synthetic Protocols
Minimizing energy consumption in chemical processes is another crucial aspect of green chemistry. This can be achieved by conducting reactions at room temperature or under milder heating conditions, reducing the need for extensive heating or cooling, and utilizing more energy-efficient separation techniques. acs.org While specific data on energy consumption for this compound synthesis from the search results is limited, the general principles apply. Mechanochemical approaches, for example, can enable reactions to occur efficiently at room temperature, potentially reducing energy input compared to traditional thermal methods. irb.hr Optimizing reaction conditions and exploring catalytic systems that are active under milder temperatures can lead to more energy-efficient synthetic protocols for this compound and its derivatives.
Solvent-Free and One-Pot Methodologies
The pursuit of environmentally benign synthetic routes in organic chemistry has led to significant interest in solvent-free and one-pot methodologies. These approaches aim to minimize waste, reduce reaction times, and improve energy efficiency. While research specifically focused on the synthesis or reactions of this compound under exclusively solvent-free or one-pot conditions is not extensive, some notable examples demonstrate the potential of these green chemistry techniques.
One application of solvent-free conditions involving this compound is in the mechanochemical Ritter reaction. This method allows for the formation of amides from tertiary alcohols and nitriles using a strong acid catalyst under mechanical activation, typically through ball milling. In one study, this compound was successfully converted to the corresponding amide, N-(1-benzylcyclohexyl)benzamide, by reacting with benzonitrile (B105546) in a solvent-free environment using sulfuric acid as a catalyst. nih.gov
The mechanochemical approach offers several advantages, including rapid reaction rates at room temperature. nih.gov The optimized procedure involved ball milling of benzonitrile (1 eq) and this compound (1.1 eq) with sulfuric acid (0.5 eq) at 30 Hz for 30 minutes. nih.gov This solvent-free mechanochemical method achieved a notable yield of 81% for N-(1-benzylcyclohexyl)benzamide. nih.gov In contrast, conducting the same reaction in a flask with stirring at room temperature resulted in a significantly lower conversion of 43% after 8 days. nih.gov This highlights the efficiency enhancement provided by mechanical activation in the absence of a bulk solvent.
Previous solvent-free Ritter reaction protocols often required high reaction temperatures or resulted in prolonged reaction times. nih.gov The mechanochemical approach with Brønsted acid catalysis at room temperature provides a faster and more efficient alternative for this transformation involving this compound. nih.gov
While the direct one-pot synthesis of this compound itself under solvent-free conditions is less documented in the provided literature, its preparation can be achieved through reactions such as the addition of benzyltrimethylsilane (B1265640) to cyclohexanone. However, reported methods for this specific transformation often utilize solvents like tetrahydrofuran (B95107) (THF). fishersci.be The exploration of solvent-free or one-pot variations for the synthesis of this compound remains an area for potential future investigation within the scope of green chemistry.
The application of solvent-free and one-pot methodologies to this compound chemistry, as exemplified by the mechanochemical Ritter reaction, demonstrates a move towards more sustainable synthetic practices. These techniques offer reduced environmental impact through the elimination or minimization of solvents and can lead to improved reaction efficiency.
Detailed Research Findings: Mechanochemical Ritter Reaction of this compound
The mechanochemical Ritter reaction using this compound as a substrate provides a clear example of a solvent-free methodology. The reaction proceeds via the formation of a carbocation intermediate from the tertiary alcohol, which is then attacked by the nitrile. nih.gov
| Reactant 1 | Amount (eq) | Reactant 2 | Amount (eq) | Catalyst | Amount (eq) | Conditions | Product | Yield (%) | Citation |
| This compound | 1.1 | Benzonitrile | 1.0 | Sulfuric acid | 0.5 | Ball milling, 30 Hz, 30 min, RT | N-(1-benzylcyclohexyl)benzamide | 81 | nih.gov |
Note: RT = Room Temperature
This data table summarizes the key findings from the mechanochemical Ritter reaction involving this compound, illustrating the reaction conditions and the achieved yield under solvent-free ball milling.
Data Table: Comparison of Ritter Reaction Conditions
Comparing the mechanochemical solvent-free method with a traditional flask reaction highlights the benefits of the green chemistry approach.
| Method | Solvent | Catalyst | Conditions | Conversion (%) | Reaction Time | Citation |
| Mechanochemical | Solvent-free | Sulfuric acid | Ball milling, 30 Hz, RT | Not specified (81% yield) | 30 min | nih.gov |
| Traditional Flask | Not specified | Sulfuric acid | Stirring, RT | 43 | 8 days | nih.gov |
This table demonstrates the significant reduction in reaction time and improved conversion (implied by the higher yield) achieved with the solvent-free mechanochemical method compared to a conventional approach.
1 Benzylcyclohexanol As a Key Intermediate in Complex Molecule Synthesis
Precursor for Polycyclic Systems
1-Benzylcyclohexanol has been demonstrated as a precursor for the synthesis of polycyclic hydrocarbon systems, including proposed routes to hexahydrofluorene and derivatives, as well as methanobenzocyclooctenes and tetrahydrofluorenes.
Early investigations explored the conversion of benzylcyclohexanols into saturated hydrocarbons. For instance, treatment of this compound with phosphoric oxide at 160°C was shown to yield a saturated hydrocarbon, which was suggested to be hexahydrofluorene. Further studies on the acid-catalyzed cyclisation of methyl-substituted benzylcyclohexanols have revealed that the structure of the benzylcyclohexanol derivative and the specific cyclisation reagent employed significantly influence the gross structures of the cyclised products, leading to the formation of methylhexahydrofluorene derivatives. Polyphosphoric acid and aluminum chloride catalyzed cyclizations of specific methyl-substituted benzylcyclohexanols, for example, predominantly resulted in the formation of 1,4a-dimethyl-1,2,3,4,4a,9a-hexahydrofluorene.
The synthesis of methanobenzocyclooctene derivatives can also be achieved starting from this compound. This transformation can occur via PPA-catalyzed intramolecular Friedel-Crafts alkylation. This highlights the utility of this compound in constructing bridged polycyclic ring systems.
Furthermore, tetrahydrofluorenes, another class of polycyclic hydrocarbons, can be synthesized through routes that involve benzylcyclohexanone intermediates. While not a direct conversion from this compound, benzylcyclohexanones are often accessible from the corresponding tertiary alcohol, suggesting an indirect role for this compound in the synthesis of this scaffold. The dehydration of benzylcyclohexanol derivatives has also been explored in the context of synthesizing multi-cyclic hydrocarbon fuels.
Building Block for Nitrogen-Containing Heterocycles
This compound serves as a key building block in the synthesis of certain nitrogen-containing heterocycles, notably the fungicide quinofumelin (B3026455).
In the synthesis of quinofumelin, this compound is utilized in a reaction with quinoline-3-carbonitrile. A reported method involves the addition of sulfuric acid to a solution of quinoline-3-carbonitrile and this compound in acetic acid, with the mixture stirred at room temperature for 18 hours. Another procedure describes adding sulfuric acid at 0°C to a solution of quinoline-3-carbonitrile in benzene (B151609), followed by the addition of this compound and stirring at 80°C for 1 hour. These reactions are crucial steps in constructing the complex molecular architecture of quinofumelin, demonstrating the role of this compound in forming a key intermediate structure.
Table 1: Synthesis of Quinofumelin Precursors from this compound
| Reactants | Conditions | Product Type | Yield | Citation |
| Quinoline-3-carbonitrile, this compound | H₂SO₄, Acetic acid, room temperature, 18 hr | Quinofumelin precursor | 85% | |
| Quinoline-3-carbonitrile, this compound | H₂SO₄, Benzene, 80°C, 1 hr | Quinofumelin precursor | 37% |
Scaffold for Advanced Organic Synthesis Methodologies
The incorporation of this compound into the synthesis of complex polycyclic and heterocyclic structures positions it within the realm of advanced organic synthesis methodologies. These methodologies encompass strategies for constructing complex molecules with high efficiency and selectivity, often involving multi-step sequences, the use of catalysts, and sophisticated retrosynthetic analysis.
The syntheses described in the context of polycyclic systems and nitrogen-containing heterocycles from this compound are examples of such advanced techniques. The formation of cyclic systems through intramolecular reactions, as seen in the proposed synthesis of hexahydrofluorene or methanobenzocyclooctenes, is a fundamental strategy in constructing complex molecular scaffolds. Similarly, the multi-step synthesis of quinofumelin, where this compound contributes a significant portion of the final molecule's structure, exemplifies the application of advanced synthetic routes to access target compounds with specific biological activities.
While this compound itself is a relatively simple molecule, its transformation into more complex structures demonstrates its utility as a scaffold from which intricate molecular architectures can be built using modern synthetic strategies.
Model Compound in Mechanistic and Methodological Studies
Compounds structurally related to this compound, such as 1-phenylcyclohexanol (B105894), have been employed as model compounds in studies aimed at understanding reaction mechanisms and developing new synthetic methodologies. These studies often involve investigating the reactivity, conformational preferences, and fragmentation patterns of these cyclic tertiary alcohols to gain insights into broader chemical principles.
Comparisons between the properties and reactivity of 1-phenylcyclohexanol and this compound are explicitly made in some research, indicating that this compound is also a subject of investigation in this context. For example, differences in their spectral data (¹H NMR, IR, MS) and reactivity in specific transformations, such as oxidative C-C bond cleavage, provide valuable information for understanding the influence of the benzyl (B1604629) group compared to a phenyl group.
Studies on the acid-catalyzed cyclisation of benzylcyclohexanols, including those with methyl substituents, represent methodological studies where the influence of structural variations on the reaction outcome is evaluated. This type of research, using benzylcyclohexanol derivatives as model substrates, helps to elucidate the factors governing regioselectivity and stereoselectivity in cyclization reactions.
In the broader context of developing new synthetic methodologies, such as transition metal-catalyzed reactions, model compounds are frequently used to optimize reaction conditions and explore the scope and limitations of the method. Although not always explicitly named, simple, readily available compounds like this compound are valuable models for initial investigations into the feasibility and characteristics of novel transformations before applying them to more complex substrates.
Table 2: Comparison of Spectroscopic Data for 1-Phenylcyclohexanol and this compound
| Compound | ¹H NMR (CDCl₃) Key Signals | GC-MS Fragments (m/z) | Citation |
| 1-Phenylcyclohexanol | δ1.33–1.28 (OH), δ1.58–1.82 (cyclohexyl CH₂) | 176 (M⁺), 99, 91, 81 | |
| This compound | δ2.75 (ArCH₂), δ1.40–1.68 (cyclohexyl CH₂) | 190 (M⁺), 92, 91, 55 |
Concluding Remarks and Future Research Directions
Emerging Trends in 1-Benzylcyclohexanol Chemistry
Emerging trends in the chemistry of this compound are likely to focus on developing more efficient and sustainable synthetic methods and exploring new reaction pathways. The use of this compound as a starting material or intermediate in the synthesis of complex molecules, such as polycyclic hydroaromatic compounds, has been demonstrated rsc.orgacs.org. Further research may investigate novel cyclization or rearrangement reactions originating from this compound to access diverse chemical scaffolds. Its application in the synthesis of biologically active compounds, such as fungicide derivatives, also suggests a potential area for future exploration jst.go.jp. The role of this compound in fragrance compositions and its insect repellent properties highlight potential for further investigation into structure-activity relationships and the development of new applications in this area google.com.
Unexplored Reactivity and Transformation Pathways
The reactivity of tertiary alcohols like this compound can involve transformations such as dehydration, oxidation, and C-C bond cleavage under various conditions rsc.orggoogleapis.com. While acid-catalyzed dehydration to form alkenes is a known pathway, exploring alternative dehydration methods or conditions that favor different products could reveal new avenues. Investigations into novel oxidation reactions or selective C-C bond activation strategies applied to this compound could lead to the synthesis of valuable carbonyl compounds or other functionalized molecules googleapis.commarquette.edu. The potential for rearrangements or cyclization reactions, particularly under catalytic conditions, represents a significant area of unexplored reactivity that could yield novel cyclic or polycyclic structures rsc.orgacs.org. Studies on the alkylation of aromatic compounds with this compound have shown the formation of various products depending on the catalyst, suggesting further exploration of reaction conditions and catalysts could lead to selective synthesis of specific alkylated products researchgate.netresearchgate.net.
Advanced Catalytic Systems for Sustainable Synthesis
The development of advanced catalytic systems is crucial for achieving more sustainable and efficient synthesis of this compound and its derivatives. Traditional methods like the Grignard reaction often involve stoichiometric reagents and generate significant waste. Future research will likely focus on catalytic approaches for the formation of the tertiary alcohol functionality, possibly through the addition of organometallic reagents to cyclohexanone (B45756) mediated by transition metal catalysts, or through alternative routes like the catalytic hydrogenation of appropriate precursors mdpi.com. Furthermore, the application of heterogeneous catalysis or biocatalysis could offer more environmentally friendly and scalable synthetic routes. Exploring catalytic systems for selective transformations of this compound, such as catalyzed oxidation or C-C bond cleavage, will also be a key area, aiming to improve yields and reduce unwanted byproducts googleapis.commarquette.edu. The use of catalysts in reactions involving this compound, such as in alkylation reactions, demonstrates the importance of catalyst selection in directing reaction outcomes and suggests that novel catalytic systems could unlock new synthetic possibilities researchgate.netresearchgate.net.
Integration of Computational and Experimental Approaches
Integrating computational and experimental approaches will be essential for advancing the understanding and utilization of this compound. Computational studies, such as density functional theory (DFT) calculations, can provide insights into the electronic structure, reaction mechanisms, and transition states involved in the synthesis and transformations of this compound jst.go.jpijrpp.com. This can help predict reactivity, understand selectivity, and guide the design of new catalysts and reaction conditions. Molecular dynamics simulations could be used to study the conformational behavior of this compound and its interactions with catalysts or other molecules ijrpp.com. Combining computational predictions with experimental validation will enable a more rational and efficient approach to discovering new reactions and optimizing synthetic routes involving this compound acs.org. Computational methods can also be applied to study the properties relevant to its applications, such as its olfactory characteristics or interactions in repellent formulations google.commdpi.comnih.gov.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-benzylcyclohexanol, and how can purity be validated?
- Methodology : The primary synthesis involves reacting cyclohexanone with benzylmagnesium bromide (Grignard reagent) to form this compound, followed by dehydration and hydrogenation using palladium on charcoal . Purification via distillation (bp 141°C at 26 mm Hg) is critical.
- Validation : Characterize purity using NMR (δ7.32-7.15 for aromatic protons, δ2.75 for ArCH, and δ1.68-1.40 for cyclohexyl protons) and GC-MS (base peak at m/z 92) . Compare retention times and spectral data to reference standards to confirm structural integrity.
Q. How should researchers interpret NMR spectral data for this compound?
- Analysis : Key peaks include:
- Aromatic protons (5H, δ7.15–7.32, multiplet).
- Benzyl CH (2H, δ2.75, singlet due to lack of adjacent protons).
- Cyclohexyl protons (10H, δ1.40–1.68, multiplet from chair-conformational exchange) .
- Contradictions : Discrepancies in δ values may arise from solvent effects (e.g., CDCl vs. DMSO-d) or impurities. Always reference solvent-specific databases for validation.
Advanced Research Questions
Q. What strategies optimize the photostability of this compound in photolysis studies?
- Experimental Design : Use (diacetoxyiodo)benzene as an oxidizing agent under controlled UV exposure. Monitor degradation via GC-MS for by-products (e.g., m/z 99, 81) and track hydroxyl group stability via IR spectroscopy .
- Data Contradictions : If unexpected peaks appear (e.g., m/z 65 or 55), consider side reactions like C-O bond cleavage or cyclohexyl ring rearrangement. Replicate experiments under inert atmospheres to rule out oxidation artifacts.
Q. How can researchers resolve conflicting GC-MS data when analyzing this compound derivatives?
- Troubleshooting :
Column Selection : Use a polyethylene glycol-coated column (0.32 mm ID, 30 m length) for optimal separation of hydrophobic analogs .
Temperature Programming : Inject at 50°C, ramp at 5°C/min to 220°C, and hold for 35 minutes to distinguish co-eluting peaks .
Calibration : Spike samples with internal standards (e.g., ethylbenzene or dicyclohexyl) to quantify impurities and adjust integration thresholds .
Q. What systematic approaches ensure reproducibility in synthesizing this compound analogs?
- Best Practices :
- Grignard Reaction Control : Maintain anhydrous conditions and monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).
- Hydrogenation Optimization : Vary catalyst loading (e.g., 5–10% Pd/C) and H pressure to maximize yield while minimizing over-reduction .
Methodological Frameworks
Q. How should researchers design a systematic review to evaluate catalytic efficiency in this compound synthesis?
- PRISMA Compliance : Follow PRISMA guidelines to screen studies, extract data (e.g., catalyst type, yield, reaction time), and assess bias .
- Statistical Analysis : Use RevMan or similar tools for meta-regression to identify variables (e.g., solvent polarity, temperature) impacting catalytic performance .
Q. What protocols ensure ethical and accurate reporting of this compound research?
- Data Integrity : Adhere to the Cochrane Handbook for transparent reporting of negative results (e.g., failed hydrogenation attempts) .
- Ethical Standards : Disclose funding sources, conflicts of interest, and raw data availability in compliance with journal requirements .
Contradiction Management
Q. How to address discrepancies in reported melting points or spectral data for this compound?
- Root-Cause Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
